

# Spectral Analysis of Allyl Octanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl octanoate*

Cat. No.: *B1584829*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Allyl Octanoate** (prop-2-enyl octanoate), a fatty acid ester. The information presented herein is intended to support research and development activities by providing detailed spectral characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **Allyl Octanoate** provides information about the number of different types of protons and their chemical environments. The data presented here was obtained in deuterated chloroform (CDCl<sub>3</sub>).

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
5.90	Multiplet	1H	-CH=CH <sub>2</sub>
5.33	Multiplet	1H	-CH=CH <sub>2</sub> (trans)
5.22	Multiplet	1H	-CH=CH <sub>2</sub> (cis)
4.57	Doublet	2H	-O-CH <sub>2</sub> -CH=
2.32	Triplet	2H	-C(=O)-CH <sub>2</sub> -
1.63	Multiplet	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
1.47 - 1.11	Multiplet	8H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
0.88	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **Allyl Octanoate** molecule. Due to the limited availability of experimentally verified public data, the following chemical shifts are typical values for the functional groups present and should be considered as estimations.

Chemical Shift ( $\delta$ ) [ppm]	Assignment
~173	C=O (Ester)
~132	-CH=CH <sub>2</sub>
~118	-CH=CH <sub>2</sub>
~65	-O-CH <sub>2</sub> -
~34	-C(=O)-CH <sub>2</sub> -
~31	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~29	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~25	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~22	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table summarizes the expected characteristic absorption bands for **Allyl Octanoate**.

Frequency (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3080	Medium	=C-H Stretch	Alkene
2955 - 2850	Strong	C-H Stretch	Alkane
~1740	Strong	C=O Stretch	Ester
~1645	Medium	C=C Stretch	Alkene
~1160	Strong	C-O Stretch	Ester

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like esters.[1]

m/z	Relative Intensity (%)	Possible Fragment
41	94.48	$[C_3H_5]^+$ (Allyl cation)
43	42.65	$[C_3H_7]^+$ or $[CH_3CO]^+$
55	46.84	$[C_4H_7]^+$
57	99.99	$[C_4H_9]^+$
127	50.87	$[M - C_3H_5O]^+$
184	Low	$[M]^+$ (Molecular Ion)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of pure **Allyl Octanoate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Instrument: A 300 MHz (or higher) NMR spectrometer.

- $^1\text{H}$  NMR:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $30^\circ$
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: -10 to 220 ppm

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  NMR and 0.0 ppm for  $^{13}\text{C}$  NMR.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## IR Spectroscopy

#### Sample Preparation (Neat Liquid):

- Place a single drop of pure **Allyl Octanoate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.
- Ensure there are no air bubbles trapped between the plates.

#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Method: Transmission.
- Procedure:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the prepared salt plate "sandwich" into the sample holder in the spectrometer's beam path.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

## Mass Spectrometry

#### Sample Introduction and Ionization:

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of a dilute solution of **Allyl Octanoate** in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- The GC will separate the **Allyl Octanoate** from the solvent and any impurities.

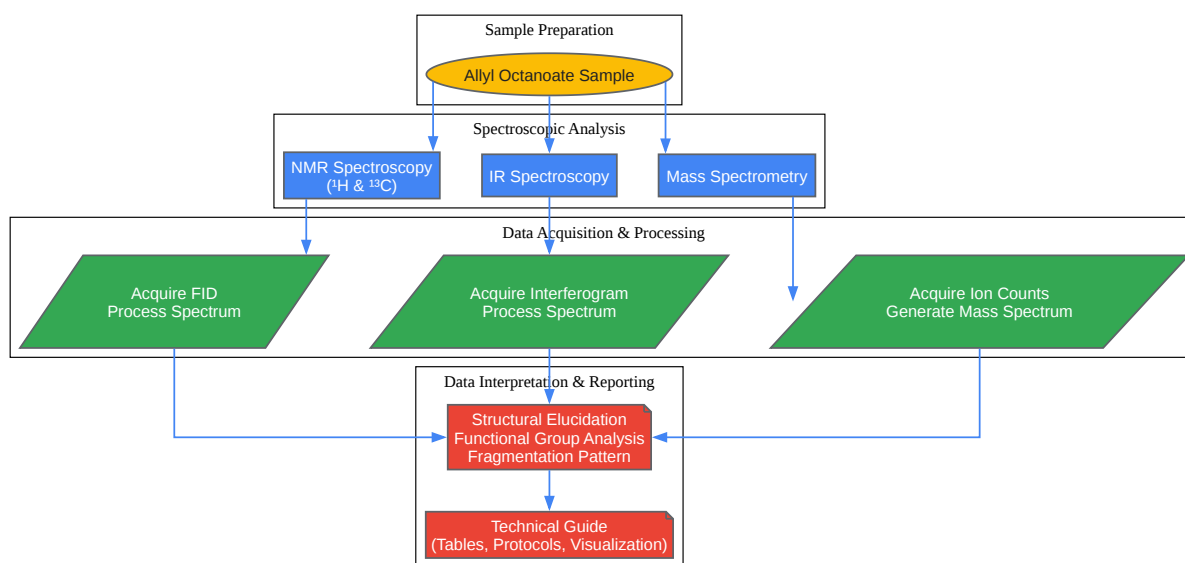
- As **Allyl Octanoate** elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation (Electron Ionization - EI).

#### Mass Analysis and Detection:

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  35 - 300.
- The positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Allyl Octanoate**.



[Click to download full resolution via product page](#)

### *Workflow for Spectral Analysis of **Allyl Octanoate**.*

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Analysis of Allyl Octanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584829#spectral-data-of-allyl-octanoate-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)